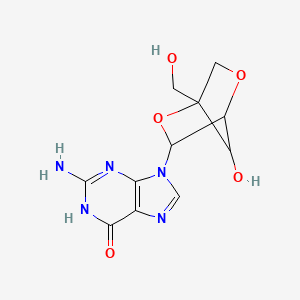
1-(2'-O-4-C-Methylene-b-D-ribofuranosyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylene bridge connecting the 2’-O and 4’-C positions of the ribofuranosyl moiety, resulting in a locked nucleic acid configuration. This structural modification enhances the stability and binding affinity of the nucleoside, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups, formation of the methylene bridge, and subsequent coupling with guanine. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to selectively protect hydroxyl functionalities. The formation of the methylene bridge is achieved through cyclization reactions, often mediated by strong bases or acids.
Industrial Production Methods
Industrial production of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process may also incorporate continuous flow chemistry techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, often facilitated by strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nucleoside, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanine derivatives.
Aplicaciones Científicas De Investigación
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in the study of nucleic acid interactions, gene expression, and molecular recognition processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of diagnostic assays, biosensors, and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the nucleic acid strands. The methylene bridge locks the ribofuranosyl moiety in a specific conformation, reducing the flexibility of the nucleoside and increasing its resistance to enzymatic degradation. This results in improved hybridization properties and increased specificity in molecular recognition processes. The compound targets nucleic acid sequences and pathways involved in gene expression and regulation.
Comparación Con Compuestos Similares
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is unique compared to other nucleoside analogs due to its locked nucleic acid configuration. Similar compounds include:
2’-O-Methylguanosine: Lacks the methylene bridge, resulting in lower stability and binding affinity.
2’-Fluoro-2’-deoxyguanosine: Contains a fluorine atom at the 2’ position, offering different stability and binding properties.
Locked Nucleic Acid (LNA) Guanosine: Similar in structure but may have different modifications at other positions.
The uniqueness of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine lies in its enhanced stability and binding affinity, making it a valuable tool in various scientific and medical applications.
Propiedades
Fórmula molecular |
C11H13N5O5 |
|---|---|
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19) |
Clave InChI |
OZVMOEUWPMYRQU-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















